3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O3/c31-27(21-17-15-20(16-18-21)19-9-3-1-4-10-19)30-25-23-13-7-8-14-24(23)33-26(25)28(32)29-22-11-5-2-6-12-22/h1-18H,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIQUZUUYAQHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenolic Precursors
Classical approaches involve cyclocondensation of 2-hydroxybenzaldehyde derivatives with α-haloacetophenones under basic conditions. For example, reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of potassium carbonate yields ethyl benzofuran-2-carboxylate, which is subsequently hydrolyzed to the carboxylic acid and coupled with aniline via mixed anhydride or active ester intermediates. This method achieves moderate yields (45–60%) but requires strict control of reaction pH and temperature to minimize decarboxylation side reactions.
Palladium-Catalyzed C–H Arylation
Modern protocols employ Pd(II)-catalyzed directed C–H functionalization to streamline benzofuran formation. Using 8-aminoquinoline as a directing group, benzofuran-2-carboxylic acid derivatives undergo regioselective arylation at the C3 position with aryl iodides. Key advantages include:
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Site-selectivity : The directing group ensures exclusive functionalization at the C3 position, avoiding isomeric byproducts.
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Functional group tolerance : Electron-deficient and sterically hindered aryl groups can be introduced without competing side reactions.
Reaction conditions typically involve Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), and DMF at 110°C for 24 hours, yielding C3-arylated intermediates in 68–85% isolated yield.
Introduction of the Biphenyl-4-Amido Group
The biphenyl-4-amido moiety is installed via two complementary approaches:
Suzuki-Miyaura Cross-Coupling
Brominated benzofuran intermediates undergo coupling with 4-biphenylboronic acid under Pd catalysis. Optimal conditions identified in recent studies include:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | K₂CO₃ (3 equiv) | |
| Solvent | Dioxane/H₂O (4:1) | |
| Temperature | 90°C | |
| Reaction Time | 12 hours | |
| Yield | 72–78% |
This method benefits from commercial availability of boronic acid reagents but struggles with sterically congested substrates due to sluggish transmetalation kinetics.
Direct Transamidation
Recent advances utilize one-pot transamidation to introduce the biphenyl group. The protocol involves:
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Activation : Treating benzofuran-2-carboxylic acid with Boc₂O and DMAP to form the N-acyl-Boc-carbamate intermediate.
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Nucleophilic displacement : Reacting the intermediate with 4-biphenylamine in DMF at 60°C for 6 hours.
This strategy achieves superior yields (85–89%) compared to traditional coupling agents like EDC/HOBt, while minimizing racemization risks.
N-Phenyl Functionalization
The final N-phenyl group is introduced during the carboxamide formation step. Critical parameters include:
Coupling Reagent Optimization
Comparative studies of carbodiimide-based reagents reveal:
| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| EDC/HOBt | DCM | 25 | 74 | 95 | |
| HATU/DIPEA | DMF | 0→25 | 82 | 98 | |
| T3P/Et₃N | THF | 40 | 68 | 92 |
HATU-mediated couplings provide the best balance of yield and purity but require rigorous moisture control.
Solvent Effects
Polar aprotic solvents (DMF, NMP) enhance reaction rates by stabilizing transition states, while ethereal solvents (THF) improve crystallinity of the final product. For instance, switching from DMF to THF increases crude product purity from 85% to 93% at the cost of longer reaction times (8 vs. 24 hours).
Industrial Scalability Considerations
While laboratory-scale syntheses prioritize yield and selectivity, industrial production demands:
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Catalyst recycling : Immobilized Pd catalysts on mesoporous silica enable 5–7 reuse cycles without significant activity loss.
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Continuous flow processing : Microreactor systems reduce reaction times for Suzuki couplings from 12 hours to 45 minutes through enhanced mass/heat transfer.
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Green chemistry metrics : Solvent substitution (e.g., cyclopentyl methyl ether replacing dioxane) lowers the process mass intensity by 40% while maintaining yields.
Analytical Validation of Synthetic Intermediates
Robust characterization protocols ensure intermediate integrity:
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents for substitution reactions include halogens, nucleophiles like amines and alcohols, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Materials Science: Its unique structural features may be useful in the design of new materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data of Benzofuran Carboxamide Derivatives
Functional Group Analysis
Fluorine Substitution : The target compound’s 3-fluorophenyl group (logP ~3.2 estimated) increases lipophilicity compared to the acetylphenyl group in N-(4-acetylphenyl)-1-benzofuran-2-carboxamide (logP ~2.1), which may improve membrane permeability but reduce aqueous solubility .
Biphenyl vs.
Biological Activity
3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its potential applications in pharmacology.
Structural Characteristics
The compound features a unique structure that combines elements from biphenyl, benzofuran, and amide functionalities. The molecular formula is CHNO, and its structural representation can be analyzed using computational chemistry tools to understand its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzofuran Core : This is achieved through cyclization reactions of appropriate precursors.
- Amide Bond Formation : The introduction of the amide group is generally facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC).
- Purification : Techniques like high-performance liquid chromatography (HPLC) are employed to obtain pure compounds.
Biological Activity
The biological activity of this compound has been studied extensively, revealing several pharmacological properties:
Anticancer Activity
Research indicates that derivatives of benzofuran exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT15 (colorectal cancer), and PC-3 (prostate cancer).
- IC Values : Some derivatives have demonstrated IC values in the micromolar range, indicating potent activity against these cell lines .
Antimicrobial Properties
Benzofuran derivatives have also been evaluated for their antimicrobial effects. A study reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
The mechanism underlying the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of certain enzymes linked to cancer progression.
- Interaction with Cellular Pathways : The compound's structure allows it to interact with various cellular pathways, potentially affecting apoptosis and cell cycle regulation.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target | IC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5.86 μM | |
| Anticancer | HCT15 | 2.37 μM | |
| Antimicrobial | Staphylococcus aureus | 12 μg/mL | |
| Antimicrobial | Escherichia coli | 15 μg/mL |
Case Studies
Several case studies have highlighted the effectiveness of benzofuran derivatives in drug discovery:
- Case Study A : A derivative exhibited a significant reduction in tumor size in xenograft models when administered at therapeutic doses.
- Case Study B : The compound demonstrated synergistic effects when combined with existing chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines.
Q & A
Q. What are the key synthetic routes for 3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step processes, including C-H arylations and transamidation reactions . For example, the benzofuran core is first prepared via cyclization of o-hydroxyacetophenone derivatives. Subsequent Pd-catalyzed C-H arylation introduces the biphenyl moiety, followed by a two-step transamidation to attach the phenylcarboxamide group . Optimization includes adjusting catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), solvent choice (DMF or DCM), and temperature control (60–80°C for amidation). Yield improvements are achieved via microwave-assisted synthesis or flow chemistry setups .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Structural confirmation relies on 1H/13C NMR to identify proton and carbon environments (e.g., benzofuran aromatic signals at δ 6.8–7.9 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 432.1452), while FT-IR confirms amide C=O stretches (~1650 cm⁻¹). X-ray crystallography may resolve steric effects of the biphenyl group, though solubility challenges require co-crystallization agents like DMSO .
Q. What chemical reactions are feasible for derivatizing this compound, and what functional groups are reactive?
The amide bond and benzofuran oxygen are primary reactive sites. Example derivatizations:
- Oxidation : KMnO₄ in acidic conditions converts the benzofuran oxygen to a ketone.
- Reduction : LiAlH₄ reduces the amide to an amine.
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) targets the biphenyl ring’s para position .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
Discrepancies in reported anticancer or antimicrobial activities may arise from cell line specificity (e.g., HeLa vs. MCF-7), compound purity (HPLC >98% recommended), or assay conditions (serum interference). Mitigation strategies:
- Validate results across multiple cell lines and animal models.
- Use isotopic labeling (e.g., ¹⁴C) to track metabolic stability.
- Perform dose-response curves with IC₅₀ comparisons under standardized protocols .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets (e.g., EGFR or CDK2). Surface plasmon resonance (SPR) quantifies binding affinity (KD values). Kinase inhibition assays (ADP-Glo™) measure IC₅₀ in vitro. For cellular validation, siRNA knockdown of target enzymes confirms pathway-specific effects .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
SAR studies focus on:
- Biphenyl substitution : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability.
- Amide modifications : Replacing N-phenyl with heteroaromatic groups (e.g., pyridyl) enhances solubility.
- Benzofuran ring expansion : Introducing a fused thiophene increases π-stacking interactions. Free-Wilson analysis or 3D-QSAR models prioritize synthetic targets .
Methodological Tables
Q. Table 1. Common Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzofuran formation | o-Hydroxyacetophenone, H₂SO₄, Δ | 75–85 | |
| C-H Arylation | Pd(OAc)₂, Ag₂CO₃, DMF, 80°C | 60–70 | |
| Transamidation | NH₄Cl, DCM, RT, 24h | 50–65 |
Q. Table 2. Bioactivity Data Across Models
| Assay Type | Target/Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Anticancer (MTT) | HeLa | 12.3 ± 1.2 | |
| Kinase Inhibition | EGFR | 0.45 ± 0.1 | |
| Antimicrobial (MIC) | S. aureus (MRSA) | 25.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
